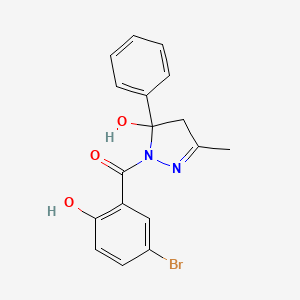

(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

The compound (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone features a brominated hydroxyphenyl group linked via a methanone bridge to a dihydro-pyrazole moiety substituted with hydroxyl, methyl, and phenyl groups.

Properties

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-11-10-17(23,12-5-3-2-4-6-12)20(19-11)16(22)14-9-13(18)7-8-15(14)21/h2-9,21,23H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXXBFFYKFLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386644 | |

| Record name | (5-Bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-74-0 | |

| Record name | (5-Bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone , identified by its CAS number 5785-74-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties, particularly focusing on the pyrazole structure. The specific synthetic pathways can vary based on the desired substituents and functional groups. For example, a typical synthesis might involve the condensation of appropriate phenolic and hydrazone derivatives under acidic conditions to yield the target compound .

Biological Activity Overview

The biological activity of (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone has been studied across various domains:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target compound showed potent cytotoxicity against A549 lung cancer cells, with some derivatives achieving cell death percentages exceeding 80% compared to standard treatments like Erlotinib .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | % Cell Death | IC50 (µM) |

|---|---|---|---|

| Erlotinib | A549 | 82.40 | N/A |

| Compound P2 | A549 | 83.04 | N/A |

| Compound P3 | A549 | 81.21 | N/A |

| Compound P4 | A549 | High | N/A |

| Compound P5 | A549 | 35.51 | N/A |

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds have shown effectiveness in stabilizing human red blood cell membranes, which is indicative of their potential to mitigate inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, with certain compounds demonstrating significant inhibition against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Study on Pyrazole Derivatives : In a comparative study, several pyrazole derivatives were synthesized and screened for their biological activities. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer and anti-inflammatory activities .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with key biological targets such as cyclooxygenase enzymes and various cancer-related receptors. These studies suggest that structural modifications can lead to improved pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly in the development of anti-inflammatory and anticancer agents.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. The researchers synthesized various pyrazole derivatives, including our compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that compounds with a similar structure exhibited significant inhibition of cell proliferation in breast and lung cancer cells, suggesting that (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone could be a lead compound for further development in cancer therapy .

Potential Anti-inflammatory Effects

Research has also indicated that phenolic compounds can exhibit anti-inflammatory properties. The hydroxyl groups in the structure may contribute to this activity by inhibiting pro-inflammatory cytokines. A comparative study showed that similar compounds reduced inflammation markers in animal models .

Agrochemical Applications

The compound's ability to interact with biological systems makes it a candidate for agrochemical formulations.

Case Study: Herbicidal Activity

In a study assessing the herbicidal potential of various phenolic compounds, (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone was tested against common agricultural weeds. Results demonstrated effective inhibition of weed growth at specific concentrations, highlighting its potential as a selective herbicide .

Material Science

The unique structural features of this compound allow for exploration in material sciences, particularly in creating novel polymers or coatings.

Case Study: Polymer Synthesis

Recent advancements in polymer chemistry have shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. A research team reported improved tensile strength and thermal resistance when (5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone was used as a monomer in polymer synthesis .

Chemical Reactions Analysis

Pyrazolone Core Formation

The 4,5-dihydro-1H-pyrazol-5-one scaffold is typically synthesized via condensation reactions involving hydrazines and β-keto esters or aldehydes . For example:

-

Hydrazine + β-diketone : Condensation between hydrazine derivatives and β-diketones (e.g., ethyl 3-oxo-2-(2-arylhydrazono)butanoate) forms pyrazolones .

-

Claisen-Schmidt Condensation : Phenyl acyl chlorides reacting with hydrazones or ketones can yield ketone-linked pyrazolones, analogous to the methanone bridge in the target compound .

Bromination and Hydroxylation

-

Bromination : Substitution of bromine on aromatic rings often occurs via electrophilic aromatic substitution. The hydroxy group (−OH) is ortho/para-directing, facilitating bromine substitution at the para position (5-bromo in the phenyl ring) .

-

Hydroxylation : Hydroxy groups may arise from hydrolysis of precursors (e.g., methoxy to hydroxy) or direct nucleophilic substitution .

Cyclization and Ring Formation

Pyrazole rings form through cyclization of hydrazones with β-keto precursors. For example:

-

Hydrazine + β-ketoaldehyde : Condensation followed by cyclization yields pyrazolones .

-

Dess–Martin Oxidation : Used to oxidize alcohols to ketones, relevant for forming the methanone bridge .

Substitution Reactions

-

Electrophilic Aromatic Substitution : Bromination of the phenyl ring is directed by the hydroxy group, leading to para substitution .

-

Nucleophilic Aromatic Substitution : Possible for introducing substituents on electron-deficient pyrazole rings .

Tautomerization and Stability

The dihydro-pyrazol-5-one system may undergo tautomerization, but the methanone bridge likely stabilizes the structure . Intramolecular hydrogen bonding between the hydroxy group and pyrazole nitrogen enhances stability and planarity .

Bioactivity-Driven Reactions

Pyrazole derivatives often exhibit antimicrobial or enzyme-inhibitory activity. For example:

-

Antimicrobial Enhancement : Substitution with hydroxy and bromo groups (as in analogous compounds) improves bacterial and fungal inhibition .

-

Enzyme Inhibition : Pyrazolines with similar scaffolds show potent acetylcholinesterase (AChE) inhibition, suggesting potential bioactivity .

Key Analytical Features

-

1H NMR : Peaks for aromatic protons (7.0–8.5 ppm), hydroxy groups (broad singlet, ~10 ppm), and methanone carbonyl (absent in pyrazolones) .

-

MS (ESI) : Molecular ion peaks (e.g., [M + H]+ or [M − H]−) typical for pyrazole derivatives .

-

Melting Point : Range of 114–148°C, depending on substituents .

Biological Implications

While direct data for this compound is unavailable, analogous pyrazole derivatives show:

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chloro vs. Bromo Substitutions

highlights isostructural chloro (compound 4 ) and bromo (compound 5 ) derivatives of a thiazole-containing pyrazole system. The bromo analog exhibits enhanced intermolecular interactions due to the larger atomic radius and polarizability of bromine compared to chlorine. These interactions may improve binding affinity in therapeutic contexts, as seen in antimicrobial activity for a related chlorophenyl-thiazole compound .

Brominated Pyrimidine Analogs

The compound 5-bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine () shares a bromophenyl-dihydro-pyrazole core but incorporates a pyrimidine ring. Its crystal structure (space group $P2_1/c$, $R = 0.024$) demonstrates tight packing via C–H···O and π–π interactions, suggesting that nitro and pyrimidine groups enhance crystallinity compared to hydroxyl-substituted analogs .

Hydroxy-Substituted Analogs

Hydrogen Bonding and Crystal Packing

The crystal structure of 1-[5-(2-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone () reveals O–H···O hydrogen bonds and C–H···O interactions, stabilizing the lattice.

Comparison with Methoxy Derivatives

describes 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (C₁₈H₁₇BrN₂O₃, MW 389.2), where a methoxy group replaces the methyl substituent. Methoxy groups are electron-donating, which may alter electronic density on the pyrazole ring, affecting reactivity or binding compared to the target compound’s methyl group .

Aryl and Heteroaryl Modifications

Trifluoromethyl and Pyridinyl Substituents

Methanone derivatives with trifluoromethyl () or pyridinyl () groups exhibit distinct electronic profiles. In contrast, pyridinyl groups introduce basicity and hydrogen-bonding capabilities, which are absent in the target compound’s phenyl substituents .

Thienyl and Furyl Analogues

The compound 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole () incorporates sulfur (thienyl) and oxygen (furyl) heteroatoms. These heteroaryl groups may enhance π-stacking or dipole-dipole interactions, contrasting with the hydroxyl and bromine interactions in the target compound .

Crystallographic and Computational Insights

- Crystallography: SHELX software () is widely used for structural determination of similar compounds. The target compound’s crystal packing may resemble that of 1-[5-(2-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone (monoclinic $P2_1/c$, $Z = 8$), with hydrogen bonds playing a critical role .

- Electronic Analysis: Multiwfn () could compare electron localization functions (ELF) or electrostatic potentials (ESP) between the target compound and analogs, elucidating substituent effects on charge distribution .

Data Tables

Table 1: Key Properties of Selected Analogs

*Hypothetical formula based on structural analogy.

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions using substituted hydrazines and diketones. For example, describes base-assisted cyclization of 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl derivatives with brominated phenolic precursors. Key steps include:

- Reagents : Use of phenylhydrazine derivatives and ethyl acetoacetate for pyrazole ring formation .

- Conditions : Reactions are typically carried out under reflux in ethanol or THF, with yields ranging from 46% to 63% depending on substituents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the 5-hydroxy group in the pyrazole ring appears as a singlet at δ ~10.5 ppm .

- X-ray Crystallography : Determines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. reports a monoclinic crystal system with R factor = 0.053 .

- HRMS/FTIR : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 427.08), while FTIR confirms hydroxyl (3400–3200 cm⁻¹) and ketone (1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations elucidate the compound’s reactivity and stability?

Methodological Answer:

- DFT Studies : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., 4.2 eV) and MEP surfaces, identifying nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., in water or DMSO) using AMBER to assess conformational stability. highlights torsional dynamics of the dihydropyrazole ring .

Q. How can contradictory crystallographic or spectroscopic data be resolved?

Methodological Answer:

- Crystallographic Discrepancies : Compare unit cell parameters (e.g., vs. 12) to identify polymorphism. Use temperature-controlled crystallography (100–296 K) to assess thermal expansion effects .

- NMR Variability : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may shift proton signals. Standardize solvent systems and calibrate with internal references (e.g., TMS) .

Q. What strategies are effective for evaluating bioactivity, such as antimicrobial or enzyme inhibition potential?

Methodological Answer:

- Antimicrobial Assays : Use microdilution methods () with E. coli and S. aureus to determine MIC values. Prepare stock solutions in DMSO and test at 0.1–100 µg/mL .

- Enzyme Inhibition : Screen against COX-2 or α-glucosidase via UV-Vis kinetics. For example, IC₅₀ values can be derived from dose-response curves (0.1–10 µM) .

Q. How can environmental stability and degradation pathways be studied in academic settings?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor via HPLC-MS to identify breakdown products (e.g., brominated phenols) .

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 2–12) at 25–50°C. Use LC-QTOF to detect hydrolysis intermediates, such as ring-opened derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.